molecular formula C21H29N3O B12709022 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3,7-dimethyl-2,6-octadienyl)-4,5,6,7-tetrahydro-5-methyl-, (E)-(1)- CAS No. 131515-01-0

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3,7-dimethyl-2,6-octadienyl)-4,5,6,7-tetrahydro-5-methyl-, (E)-(1)-

Cat. No.: B12709022
CAS No.: 131515-01-0
M. Wt: 339.5 g/mol
InChI Key: AEQBIUWYQVXHJN-LFIBNONCSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3,7-dimethyl-2,6-octadienyl)-4,5,6,7-tetrahydro-5-methyl-, (E)-(1)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This compound, with its unique structure, may exhibit distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the imidazo ring and the benzodiazepine core. Common synthetic routes may involve:

    Formation of the Imidazo Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Construction of the Benzodiazepine Core: This step may involve the use of amines and aldehydes under specific conditions to form the benzodiazepine structure.

    Functionalization: Introduction of the 3,7-dimethyl-2,6-octadienyl group and other substituents through reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and octadienyl groups.

    Reduction: Reduction reactions may target the imidazo ring or benzodiazepine core.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Studies: Investigating the biological activity of the compound, including its interaction with enzymes and receptors.

Medicine

    Pharmacological Research: Exploring its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with central nervous system receptors, similar to other benzodiazepines. It may act on GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic effects.

    Midazolam: Known for its use in anesthesia.

Uniqueness

The unique structural features of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3,7-dimethyl-2,6-octadienyl)-4,5,6,7-tetrahydro-5-methyl-, (E)-(1)- may confer distinct pharmacological properties, such as enhanced potency or selectivity for specific receptors.

Properties

CAS No.

131515-01-0

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

10-[(2E)-3,7-dimethylocta-2,6-dienyl]-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C21H29N3O/c1-15(2)7-5-8-16(3)11-12-23-14-18-9-6-10-19-20(18)24(13-17(23)4)21(25)22-19/h6-7,9-11,17H,5,8,12-14H2,1-4H3,(H,22,25)/b16-11+

InChI Key

AEQBIUWYQVXHJN-LFIBNONCSA-N

Isomeric SMILES

CC1CN2C3=C(CN1C/C=C(\C)/CCC=C(C)C)C=CC=C3NC2=O

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)CCC=C(C)C)C=CC=C3NC2=O

Origin of Product

United States

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